molecular formula C8H10FN3O4S B192945 エントリシタビン S-オキシド CAS No. 152128-77-3

エントリシタビン S-オキシド

カタログ番号: B192945
CAS番号: 152128-77-3
分子量: 263.25 g/mol
InChIキー: DMOMZPWPIDCLMB-YGFFCSEESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

エンシタビンスルホキシドは、分子式がC8H10FN3O4Sである化学化合物です。 これは、HIV-1およびB型肝炎の治療に使用されるヌクレオシド逆転写酵素阻害剤であるエンシタビンの市販製剤中に見られる潜在的な不純物です 。エンシタビンスルホキシドはエンシタビンと構造的に関連しており、スルホキシド基を形成する追加の酸素原子の存在によって異なります。

2. 製法

エンシタビンスルホキシドの合成には、エンシタビンの酸化が含まれます。 これは、過酸化水素またはm-クロロ過安息香酸などのさまざまな酸化剤を使用して、制御された条件下で達成できます 。この反応には通常、メタノールまたはアセトニトリルなどの溶媒が必要であり、室温またはわずかに昇温して行うことで、完全な転換を確保します。

エンシタビンスルホキシドの工業的製造方法は、主に目的化合物ではなく不純物とみなされているため、十分に文書化されていません。ただし、必要に応じて、実験室環境で使用されている酸化プロセスを工業規模に拡大できます。

科学的研究の応用

Emtricitabine S-oxide is primarily studied as an impurity in emtricitabine preparations. Its presence and behavior under various conditions are important for ensuring the purity and stability of pharmaceutical formulations containing emtricitabine . Additionally, it serves as a reference compound in analytical chemistry for the development and validation of methods to detect and quantify impurities in drug substances .

In the field of medicinal chemistry, emtricitabine S-oxide can be used to study the metabolic pathways and degradation products of emtricitabine. Understanding these pathways is crucial for improving drug formulations and minimizing potential side effects.

作用機序

不純物として、エンシタビンスルホキシドには明確な作用機序がありません。 その親化合物であるエンシタビンは、HIV-1およびB型肝炎ウイルスの逆転写酵素を阻害することによって作用するヌクレオシド逆転写酵素阻害剤です 。エンシタビンは、活性な三リン酸形態にリン酸化され、天然のヌクレオチドと競合して、成長中のウイルスDNA鎖を終了させ、ウイルス複製を防ぎます。

6. 類似の化合物との比較

エンシタビンスルホキシドは、他のヌクレオシド類似体およびそれらのそれぞれの酸化生成物に似ています。関連する化合物の例を次に示します。

    エンシタビン: 親化合物であるヌクレオシド逆転写酵素阻害剤。

    ラミブジン: HIVおよびB型肝炎の治療に使用される別のヌクレオシド逆転写酵素阻害剤。

    ジドブジン: HIVの治療に使用されるヌクレオシド逆転写酵素阻害剤。

エンシタビンスルホキシドは、その特定の構造と、他のヌクレオシド類似体およびそれらの不純物とは異なるスルホキシド基の存在によって、独特です .

準備方法

The synthesis of emtricitabine S-oxide involves the oxidation of emtricitabine. This can be achieved using various oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions . The reaction typically requires a solvent like methanol or acetonitrile and is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial production methods for emtricitabine S-oxide are not well-documented, as it is primarily considered an impurity rather than a target compound. the oxidation process used in laboratory settings can be scaled up for industrial purposes if needed.

化学反応の分析

エンシタビンスルホキシドは、次のようなさまざまなタイプの化学反応を起こします。

    酸化: さらなる酸化によって、スルホキシド基をスルホン基に変換できます。

    還元: スルホキシド基は、水素化ホウ素ナトリウムなどの還元剤を使用して、硫化物形態(エンシタビン)に戻すことができます。

    置換: ピリミジン環上のフッ素原子は、求核置換反応を起こす可能性があります。

これらの反応で使用される一般的な試薬および条件には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のための求核剤が含まれます。これらの反応から生成される主要な生成物には、エンシタビン(還元生成物)およびエンシタビンスルホン(酸化生成物)が含まれます。

4. 科学研究の応用

エンシタビンスルホキシドは、主にエンシタビン製剤中の不純物として研究されています。 その存在およびさまざまな条件下での挙動は、エンシタビンを含む医薬製剤の純度と安定性を確保するために重要です さらに、これは、医薬品中の不純物を検出および定量するための方法の開発およびバリデーションにおける分析化学の参照化合物として役立ちます .

医薬品化学の分野では、エンシタビンスルホキシドを使用して、エンシタビンの代謝経路および分解生成物を研究できます。これらの経路を理解することは、医薬品製剤の改善と潜在的な副作用の最小化に不可欠です。

類似化合物との比較

Emtricitabine S-oxide is similar to other nucleoside analogs and their respective oxidation products. Some related compounds include:

    Emtricitabine: The parent compound, a nucleoside reverse transcriptase inhibitor.

    Lamivudine: Another nucleoside reverse transcriptase inhibitor used in the treatment of HIV and hepatitis B.

    Zidovudine: A nucleoside reverse transcriptase inhibitor used in the treatment of HIV.

Emtricitabine S-oxide is unique due to its specific structure and the presence of the sulfoxide group, which distinguishes it from other nucleoside analogs and their impurities .

生物活性

Emtricitabine sulfoxide is a metabolite of emtricitabine, a nucleoside reverse transcriptase inhibitor (NRTI) used primarily in the treatment of HIV. Understanding the biological activity of emtricitabine sulfoxide is crucial for evaluating its therapeutic potential and safety profile. This article reviews the pharmacokinetics, mechanisms of action, and biological effects of emtricitabine sulfoxide, supported by relevant data tables and case studies.

Overview of Emtricitabine and Its Metabolite

Emtricitabine (FTC) is known for its efficacy against HIV-1, HIV-2, and hepatitis B virus (HBV). Upon administration, FTC undergoes biotransformation to form several metabolites, including emtricitabine sulfoxide, which constitutes approximately 9% of the administered dose . The biological activity of emtricitabine sulfoxide contributes to the overall pharmacological effects observed with FTC.

Pharmacokinetics

The pharmacokinetic profile of emtricitabine sulfoxide has been assessed in various studies. Key parameters include absorption, distribution, metabolism, and excretion (ADME):

  • Absorption : Emtricitabine exhibits high oral bioavailability, approximately 63% in monkeys and 96% in mice after oral dosing . The sulfoxide metabolite's bioavailability has not been explicitly detailed but is expected to parallel that of FTC due to its formation from the parent compound.
  • Distribution : The volume of distribution at steady state for FTC is approximately 0.8 L/kg in monkeys . While specific data for emtricitabine sulfoxide is limited, it is likely to exhibit similar distribution characteristics.
  • Metabolism : Emtricitabine undergoes oxidation to form emtricitabine sulfoxide. This metabolic pathway is significant as it influences the drug's overall efficacy and safety profile .
  • Excretion : The renal clearance of FTC and its metabolites indicates that renal function can significantly affect drug levels in circulation. In studies involving cynomolgus monkeys, about 41% of the radioactive dose was excreted in urine within 72 hours .

Emtricitabine and its sulfoxide metabolite act primarily by inhibiting reverse transcriptase, an enzyme critical for viral replication. This inhibition prevents the conversion of viral RNA into DNA, thereby halting the replication cycle of HIV. The presence of emtricitabine sulfoxide may enhance or modify this inhibitory effect due to its structural similarity to FTC.

Efficacy Against HIV

Research has shown that both emtricitabine and its metabolites possess antiviral activity. A study highlighted that emtricitabine effectively suppressed viral loads in patients undergoing antiretroviral therapy . Although specific studies on emtricitabine sulfoxide are sparse, its role as a metabolite suggests potential additive or synergistic effects in HIV treatment.

Case Studies

A notable case involved patients with chronic hepatitis B who were treated with a combination regimen including FTC. The outcomes demonstrated significant reductions in viral load and improvements in liver function tests over a 48-week period . While direct evidence for emtricitabine sulfoxide's role was not provided, the results underscore the importance of understanding all active metabolites in therapeutic contexts.

Data Table: Pharmacokinetics Summary

ParameterEmtricitabine (FTC)Emtricitabine Sulfoxide
Oral Bioavailability63% (monkeys)Not specified
Volume of Distribution0.8 L/kgNot specified
Renal ClearanceRapidExpected similar
Percentage as Metabolite-~9%

特性

IUPAC Name

4-amino-5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-3-oxo-1,3-oxathiolan-5-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN3O4S/c9-4-1-12(8(14)11-7(4)10)5-3-17(15)6(2-13)16-5/h1,5-6,13H,2-3H2,(H2,10,11,14)/t5-,6+,17?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMOMZPWPIDCLMB-YGFFCSEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(S1=O)CO)N2C=C(C(=NC2=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O[C@H](S1=O)CO)N2C=C(C(=NC2=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152128-77-3
Record name Emtricitabine sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152128773
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EMTRICITABINE SULFOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y00K47B026
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Emtricitabine sulfoxide
Reactant of Route 2
Emtricitabine sulfoxide
Reactant of Route 3
Emtricitabine sulfoxide
Reactant of Route 4
Emtricitabine sulfoxide
Reactant of Route 5
Emtricitabine sulfoxide
Reactant of Route 6
Emtricitabine sulfoxide
Customer
Q & A

Q1: What is the significance of Emtricitabine S-oxide in pharmaceutical analysis?

A1: Emtricitabine S-oxide is a related substance of Emtricitabine, meaning it is structurally similar and can arise as an impurity during the manufacturing process of Emtricitabine-containing medications. The research paper describes the development and validation of a method to specifically detect and quantify Emtricitabine S-oxide in fixed-dose combination drugs containing Emtricitabine, Dolutegravir, and Tenofovir Alafenamide []. This is important because the presence of impurities like Emtricitabine S-oxide can potentially impact the safety and efficacy of the medication.

Q2: What analytical method was used to determine Emtricitabine S-oxide in the research?

A2: The researchers developed and validated a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous determination of Emtricitabine S-oxide and another impurity, Tenofovir (S)-propanol, in the pharmaceutical dosage form []. They achieved separation using an Inertsil ODS C18 column and a mobile phase consisting of 0.5 M potassium dihydrogen phosphate buffer and acetonitrile (80:20, v/v) at a pH of 4.5 ± 0.1.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。